(2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid (2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 103476-80-8
VCID: VC20778334
InChI: InChI=1S/C11H11NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-5,10H,6H2,1H3,(H,14,15)/t10-/m1/s1
SMILES: CC(=O)N1C(CC2=CC=CC=C21)C(=O)O
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

(2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid

CAS No.: 103476-80-8

Cat. No.: VC20778334

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

(2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid - 103476-80-8

Specification

CAS No. 103476-80-8
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name (2R)-1-acetyl-2,3-dihydroindole-2-carboxylic acid
Standard InChI InChI=1S/C11H11NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-5,10H,6H2,1H3,(H,14,15)/t10-/m1/s1
Standard InChI Key OGMIMMRKTFZDKW-SNVBAGLBSA-N
Isomeric SMILES CC(=O)N1[C@H](CC2=CC=CC=C21)C(=O)O
SMILES CC(=O)N1C(CC2=CC=CC=C21)C(=O)O
Canonical SMILES CC(=O)N1C(CC2=CC=CC=C21)C(=O)O

Introduction

(2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid is a complex organic compound with a molecular formula of C11H11NO3 and a molecular weight of 205.21 g/mol . It is characterized by its indole structure, which includes a benzene ring fused to a pyrrole ring, along with an acetyl group and a carboxylic acid functional group. The compound's stereochemistry is defined by the (2R) configuration, indicating a specific three-dimensional arrangement of atoms around the chiral center at the second carbon of the indole ring.

Biological Activity and Applications

(2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid exhibits notable biological activity, particularly as a potential inhibitor of enzymes like indoleamine 2,3-dioxygenase (IDO). IDO is involved in tryptophan metabolism, and inhibiting this enzyme can lead to increased tryptophan levels, affecting various biological pathways.

Applications Overview

  • Pharmaceutical Development: This compound is used as an intermediate in synthesizing pharmaceutical agents, especially those targeting neurological disorders .

  • Biochemical Research: It is utilized in studies on enzyme inhibition and receptor binding, providing insights into cellular mechanisms and drug interactions .

  • Material Science: The compound can enhance the mechanical properties and thermal stability of polymer materials .

  • Natural Product Synthesis: It is involved in the synthesis of indole derivatives with medicinal properties .

Synthesis Methods

Several synthesis methods have been developed for (2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acid, highlighting its versatility for research and pharmaceutical applications. These methods typically involve complex organic reactions that require precise conditions to achieve the desired stereochemistry and functional group arrangement.

Comparison with Similar Compounds

Compound NameStructure TypeBiological ActivityUnique Features
IndoleAromatic heterocycleAntimicrobial, anticancerBasic structure without substituents
5-HydroxyindoleHydroxy-substituted indoleNeuroprotectiveHydroxyl group enhances solubility
3-Indolylacetic AcidIndole derivativePlant growth regulatorInvolved in plant hormone signaling
4-AcetylindoleAcetyl-substituted indoleAntimicrobialLacks carboxylic acid functionality
(2R)-1-Acetyl-2,3-dihydro-1H-indole-2-carboxylic acidBicyclic with acetyl and carboxylic acid groupsPotential IDO inhibitorSpecific combination of functional groups

This compound stands out due to its unique combination of functional groups, which may enhance its biological activity compared to simpler indoles or derivatives lacking these functionalities.

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